molecular formula C8H9N3O2 B2925482 3-(Hydroxyiminomethyl)benzamidoxime CAS No. 1256486-34-6

3-(Hydroxyiminomethyl)benzamidoxime

Cat. No.: B2925482
CAS No.: 1256486-34-6
M. Wt: 179.179
InChI Key: WFCYLXPFAAMTTH-BJMVGYQFSA-N
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Description

3-(Hydroxyiminomethyl)benzamidoxime is a chemical compound with the molecular formula C8H9N3O2 It is an amidoxime derivative, which means it contains both an oxime and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyiminomethyl)benzamidoxime typically involves the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride in an ethanol-water mixture under inert atmosphere conditions. The reaction is carried out at room temperature (20-25°C) to form the intermediate oxime. This intermediate is then treated with sodium carbonate in ethanol-water mixture and heated to 78°C to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyiminomethyl)benzamidoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides

    Reduction: Amines

    Substitution: Substituted benzamidoxime derivatives

Scientific Research Applications

3-(Hydroxyiminomethyl)benzamidoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxyiminomethyl)benzamidoxime involves its ability to undergo oxidation and reduction reactions. In biological systems, it can be oxidized by enzymes like cytochrome P450 to release nitric oxide (NO), which has various physiological effects, including vasodilation and inhibition of platelet aggregation . The molecular targets and pathways involved include the nitric oxide signaling pathway and interactions with hemoproteins.

Comparison with Similar Compounds

Similar Compounds

    Benzamidoxime: Similar structure but lacks the hydroxyiminomethyl group.

    Hydroxybenzamidoxime: Contains a hydroxyl group on the benzene ring.

    N-Hydroxybenzamidine: Similar amidoxime structure but with different substituents.

Uniqueness

3-(Hydroxyiminomethyl)benzamidoxime is unique due to the presence of both hydroxyiminomethyl and amidoxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to release nitric oxide upon oxidation makes it particularly valuable in medical research.

Properties

IUPAC Name

N'-hydroxy-3-[(E)-hydroxyiminomethyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCYLXPFAAMTTH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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